molecular formula C11H13NO2 B2635729 4-[4-(hydroxymethyl)phenoxy]butanenitrile CAS No. 125439-56-7

4-[4-(hydroxymethyl)phenoxy]butanenitrile

Cat. No.: B2635729
CAS No.: 125439-56-7
M. Wt: 191.23
InChI Key: WAEZZCAFZLZKKH-UHFFFAOYSA-N
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Description

4-[4-(hydroxymethyl)phenoxy]butanenitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and a butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(hydroxymethyl)phenoxy]butanenitrile typically involves the reaction of 4-hydroxybenzyl alcohol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(hydroxymethyl)phenoxy]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(hydroxymethyl)phenoxy]butanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(hydroxymethyl)phenoxy]butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(hydroxymethyl)phenoxy]butanenitrile is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEZZCAFZLZKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125439-56-7
Record name 4-[4-(hydroxymethyl)phenoxy]butanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-hydroxybenzyl alcohol (24.8 g, 0.2 mol) and 3-bromopropionitrile (29.6 g, 0.2 mol) were dissolved in 250 ml of 2-butanone. Potassium carbonate (30 g) and catalytic potassium iodide (0.2 g) were added and the reaction was refluxed for 48 hrs. After cooling, water was added and the layers were separated. The organic layer was washed with water, 1N sodium hydroxide and water again, dried over MgSO4, filtered, and concentrated to dryness. The resultant oil was slurried in hexane and the precipitate was filtered to afford 40.5 g of the subtitle compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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